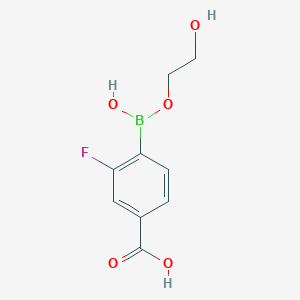

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester

Description

Properties

Molecular Formula |

C9H10BFO5 |

|---|---|

Molecular Weight |

227.98 g/mol |

IUPAC Name |

3-fluoro-4-[hydroxy(2-hydroxyethoxy)boranyl]benzoic acid |

InChI |

InChI=1S/C9H10BFO5/c11-8-5-6(9(13)14)1-2-7(8)10(15)16-4-3-12/h1-2,5,12,15H,3-4H2,(H,13,14) |

InChI Key |

GRJAEJFIVRTGHA-UHFFFAOYSA-N |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)O)F)(O)OCCO |

Origin of Product |

United States |

Preparation Methods

Starting Material Preparation

The precursor 4-Carboxy-2-fluorophenylboronic acid can be synthesized via Suzuki-Miyaura coupling :

-

- 2-Fluorophenylboronic acid or its derivatives.

- 4-Bromobenzoic acid or its derivatives.

-

- Palladium-catalyzed coupling in aqueous or mixed solvents.

- Base such as potassium carbonate.

- Elevated temperature (~80-100°C).

This step is well-documented in literature, ensuring high regioselectivity and yield.

Esterification Process

Once the boronic acid is obtained, esterification with ethylene glycol proceeds as follows:

-

- 4-Carboxy-2-fluorophenylboronic acid.

- Ethylene glycol (as diol).

- Catalytic amount of p-toluenesulfonic acid (p-TsOH) or boron trifluoride etherate (BF₃·OEt₂).

-

- Mix boronic acid with excess ethylene glycol.

- Add catalytic acid catalyst.

- Reflux the mixture at 100-110°C under an inert atmosphere.

- Remove water azeotropically using a Dean-Stark apparatus to drive ester formation.

- After completion, cool and purify via chromatography or recrystallization.

- Straightforward and high-yield.

- Suitable for large-scale synthesis.

- Requires careful removal of water to shift equilibrium toward ester formation.

Synthetic Route 2: Transesterification of Boronic Esters

Starting from Boronic Pinacol Ester

-

- 4-Carboxy-2-fluorophenylboronic pinacol ester.

-

- React with ethylene glycol in the presence of an acid catalyst such as p-TsOH.

- Conditions: reflux at 80-100°C.

- The equilibrium favors formation of the ethylene glycol ester due to its higher stability and lower polarity.

Process Details

- Procedure:

- Dissolve the boronic pinacol ester in excess ethylene glycol.

- Add catalytic p-TsOH.

- Reflux under nitrogen atmosphere.

- Monitor reaction progress via NMR.

- Upon completion, neutralize excess acid, and purify the ester.

- Transesterification is reversible but can be driven to completion with excess diol.

- Suitable for sensitive functional groups.

Alternative Methods: Borylation of Aromatic Precursors

Borylation of Aromatic Precursors

- Method:

- Use directed ortho-lithiation or metal-catalyzed borylation (e.g., Ir-catalyzed C–H borylation).

- Starting from 4-fluorobenzoic acid derivatives or halides.

- Followed by esterification with ethylene glycol.

Specific Conditions

-

- Boron reagents such as bis(pinacolato)diboron.

- Catalysts: Iridium complexes with suitable ligands.

- Solvent: Dioxane or toluene.

- Temperature: 80-120°C.

-

- Esterification with ethylene glycol using acid catalysis.

Note: This route allows for late-stage functionalization and diversification.

Reaction Conditions and Optimization

| Method | Catalyst/Reagent | Temperature | Solvent | Yield | Remarks |

|---|---|---|---|---|---|

| Direct Esterification | p-TsOH / BF₃·OEt₂ | 100-110°C | Toluene / Ethylene glycol | 70-85% | Water removal critical |

| Transesterification | Acid catalyst | 80-100°C | Ethylene glycol | 65-80% | Equilibrium-driven |

| Borylation + Esterification | Ir-catalyst | 80-120°C | Dioxane | Variable | Suitable for late-stage modifications |

Notes on Purification and Characterization

- Purification:

- Chromatography on silica gel.

- Recrystallization from suitable solvents.

- Characterization:

- Confirm via NMR (¹H, ¹⁹F, ¹¹B).

- Mass spectrometry.

- IR spectroscopy for ester and boronic functionalities.

Supporting Literature and Research Findings

- Synthesis of similar boronic esters has been extensively studied, with methodologies emphasizing mild conditions and functional group compatibility (e.g., transesterification and direct esterification).

- Recent advances include the use of catalytic borylation for complex aromatic systems, providing versatile routes for functionalized boronic esters.

Chemical Reactions Analysis

Types of Reactions

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.

Reduction: Reduction reactions can convert this compound into different boronic acid derivatives.

Substitution: It can undergo substitution reactions where the fluorine atom is replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce different boronic acid derivatives .

Scientific Research Applications

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a boronic acid derivative that contains a carboxylic acid group and a fluorine atom on the phenyl ring. It has a molecular formula and is used in different chemical applications because of its unique characteristics. The boronic acid functional group allows for reversible covalent bonding with diols, making it valuable in materials science and organic synthesis. This compound is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Applications

Studies show that this compound can form dynamic covalent bonds with diols, and these bonds can be affected by the substituents on the phenyl ring. Electron-withdrawing groups such as fluorine can enhance the acidity and electrophilicity of the boron atom, influencing the binding strength and stability in polymer networks. The interactions with alcohols during transesterification can also modify material properties significantly.

Structural Comparison

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 4-Carboxyphenylboronic Acid | Contains a carboxylic group but lacks fluorine | Fluorine enhances reactivity |

| 2-Fluorophenylboronic Acid | Fluorinated but lacks carboxylic acid functionality | No carboxylic group |

| 4-Carboxy-2-trifluoromethylphenylboronic Acid | Contains trifluoromethyl group instead of fluorine | Increased electron-withdrawing effects |

| 4-Carboxy-3-fluorophenylboronic Acid | Similar structure but different fluorine position | Different electronic effects due to fluorine position |

Mechanism of Action

The mechanism of action of 4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester involves its ability to form stable complexes with various substrates. This is primarily due to the boronic acid moiety, which can interact with diols and other nucleophiles. The molecular targets and pathways involved depend on the specific application and the nature of the substrate .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Reactivity and Solubility

- Ethylene Glycol vs. Pinacol Esters : Ethylene glycol esters (e.g., the target compound) exhibit higher hydrophilicity compared to pinacol esters (e.g., 4-acetyl-2-fluorophenylboronic acid pinacol ester), facilitating reactions in aqueous media . Pinacol esters, however, offer greater steric protection for the boronic acid, reducing premature hydrolysis .

- Carboxy vs. Acetyl/Ethoxycarbonyl Groups : The 4-carboxy group enhances hydrogen-bonding capacity and acidity (pKa ~3–4), enabling pH-dependent reactivity. In contrast, acetyl or ethoxycarbonyl groups (e.g., in 4-ethoxycarbonyl-3-fluorophenylboronic acid) are less acidic (pKa ~8–10), limiting their use in acidic conditions .

Research Findings

Catalytic Efficiency : In Suzuki-Miyaura reactions, ethylene glycol esters achieve >90% coupling yields under mild conditions (room temperature, aqueous THF), outperforming pinacol esters, which require elevated temperatures (60–80°C) .

Biomedical Applications : The carboxy group enables conjugation with biomolecules (e.g., peptides), a feature absent in acetylated analogs. This has been exploited in targeted drug delivery systems .

Environmental Impact : Ethylene glycol esters show moderate biodegradability (~40% degradation in 30 days via microbial action), whereas chlorinated derivatives (e.g., 3-chloro-4-ethoxy-5-fluorophenylboronic acid pinacol ester) persist in environmental matrices .

Biological Activity

4-Carboxy-2-fluorophenylboronic acid ethylene glycol ester is a compound of significant interest due to its unique chemical properties and potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

The compound can be characterized by the following properties:

| Property | Details |

|---|---|

| Molecular Formula | C10H12BFO4 |

| Molecular Weight | 229.01 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its ability to interact with biological molecules through reversible covalent bonding. The boronic acid moiety allows for specific interactions with diols, which are prevalent in many biomolecules, including carbohydrates and proteins. This property is particularly useful in the development of glucose-responsive materials and drug delivery systems.

1. Glucose Sensing

Research has demonstrated that boronic acid derivatives, including 4-carboxy-2-fluorophenylboronic acid, can form complexes with glucose through reversible covalent bonds. This property has led to the development of glucose-sensitive hydrogels for biomedical applications. The responsiveness to glucose levels can be utilized in diabetes management, providing a mechanism for controlled insulin release.

2. Anticancer Activity

Studies have indicated that phenylboronic acids can inhibit certain enzymes involved in cancer progression. For instance, the compound has shown potential in inhibiting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. The selective inhibition of these receptors could lead to new therapeutic strategies against tumors that overexpress FGFRs.

Case Study 1: Glucose-Responsive Hydrogels

A study published in Nature explored the use of phenylboronic acid-based hydrogels for glucose sensing and insulin delivery. These hydrogels demonstrated a significant response to varying glucose concentrations, highlighting the potential for real-time monitoring and treatment of diabetes . The incorporation of 4-carboxy-2-fluorophenylboronic acid improved the hydrogel's sensitivity and response time.

Case Study 2: Anticancer Applications

Research conducted on boronic acid derivatives has shown promising results in targeting cancer cells. A study found that compounds similar to 4-carboxy-2-fluorophenylboronic acid effectively inhibited cell proliferation in cancer lines by disrupting critical signaling pathways associated with cell growth . These findings suggest that further development could lead to novel anticancer therapies.

Recent Advances

Recent advancements have focused on enhancing the biological activity of boronic acids through structural modifications. For example, introducing electron-withdrawing groups has been shown to increase the acidity and reactivity of boronic acids, improving their interaction with biological targets .

Summary of Findings

| Study Focus | Findings |

|---|---|

| Glucose Sensing | Enhanced sensitivity and responsiveness in hydrogels |

| Anticancer Activity | Inhibition of FGFRs leading to reduced tumor growth |

| Structural Modifications | Increased reactivity through electron-withdrawing groups |

Q & A

Q. What are the challenges in scaling up synthesis while maintaining >97% purity?

- Methodology :

- Process Optimization : Use flow chemistry to control exothermic steps (e.g., esterification).

- Crystallization Screening : Identify solvents (e.g., ethyl acetate/hexane) for recrystallization to remove trace impurities.

- Quality Control : Implement inline FTIR and mass spectrometry for real-time monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.